molecular formula C13H21NO2 B604952 2-(2,5-Dimethoxy-4-propyl-phenyl)-ethylamine CAS No. 207740-22-5

2-(2,5-Dimethoxy-4-propyl-phenyl)-ethylamine

Cat. No.: B604952
CAS No.: 207740-22-5
M. Wt: 223.316
InChI Key: PZJOKFZGPTVNBF-UHFFFAOYSA-N

Description

2-(2,5-Dimethoxy-4-propyl-phenyl)-ethylamine is a synthetic phenethylamine derivative belonging to the 2C family of compounds. It is known for its potent hallucinogenic and psychedelic effects. The compound is characterized by the presence of two methoxy groups at positions 2 and 5 on the aromatic ring and a propyl group at position 4. It is commonly referred to as a designer drug and has been studied for its unique pharmacological properties .

Preparation Methods

The synthesis of 2-(2,5-Dimethoxy-4-propyl-phenyl)-ethylamine involves several steps. One common method starts with the precursor 2,5-dimethoxybenzaldehyde. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

2-(2,5-Dimethoxy-4-propyl-phenyl)-ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). .

Scientific Research Applications

2-(2,5-Dimethoxy-4-propyl-phenyl)-ethylamine has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxy-4-propyl-phenyl)-ethylamine involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. The compound acts as an agonist at these receptors, leading to altered neurotransmitter release and subsequent hallucinogenic effects. The methoxy groups at positions 2 and 5 are crucial for binding to the receptor, while the propyl group at position 4 influences the potency and duration of action .

Comparison with Similar Compounds

2-(2,5-Dimethoxy-4-propyl-phenyl)-ethylamine is compared with other similar compounds in the 2C family, such as:

Properties

CAS No.

207740-22-5

Molecular Formula

C13H21NO2

Molecular Weight

223.316

IUPAC Name

2-(2,5-dimethoxy-4-propylphenyl)ethanamine

InChI

InChI=1S/C13H21NO2/c1-4-5-10-8-13(16-3)11(6-7-14)9-12(10)15-2/h8-9H,4-7,14H2,1-3H3

InChI Key

PZJOKFZGPTVNBF-UHFFFAOYSA-N

SMILES

CCCC1=CC(=C(C=C1OC)CCN)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2C-P;  2C P;  2CP

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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